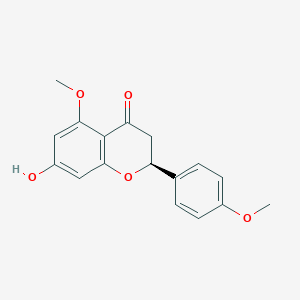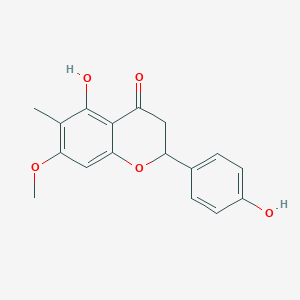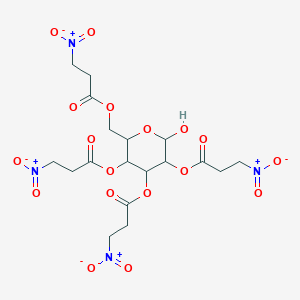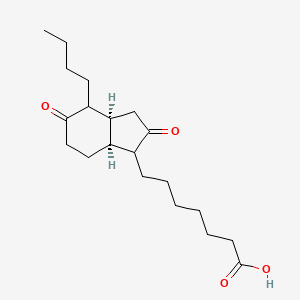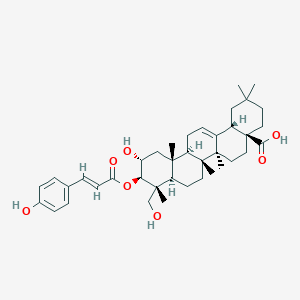![molecular formula C22H24O7 B1163919 5-[(4r)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1h,3h-furo[3,4-c]furan-1-yl]-1,3-benzodioxole CAS No. 41689-50-3](/img/structure/B1163919.png)
5-[(4r)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1h,3h-furo[3,4-c]furan-1-yl]-1,3-benzodioxole
Vue d'ensemble
Description
5-[(4r)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1h,3h-furo[3,4-c]furan-1-yl]-1,3-benzodioxole is a natural lignan compound found abundantly in the plant Magnolia flos. It is known for its significant biological activities, particularly its anticancer properties. The compound has a molecular formula of C22H24O7 and a molecular weight of 400.42 g/mol .
Applications De Recherche Scientifique
5-[(4r)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1h,3h-furo[3,4-c]furan-1-yl]-1,3-benzodioxole has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other biologically active compounds.
Biology: this compound is studied for its role in cell proliferation and apoptosis.
Medicine: The compound has shown potential as an anticancer agent, with studies indicating its antiproliferative activity against various cancer cell lines
Mécanisme D'action
Epiaschantin is a natural lignan compound that has been identified for its potential anticancer properties . This article will explore the mechanism of action of Epiaschantin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Epiaschantin primarily targets cancer cells, exhibiting antiproliferative activity . .
Mode of Action
Epiaschantin interacts with cancer cells, inhibiting their proliferation
Biochemical Pathways
Given its antiproliferative activity, it is likely that epiaschantin influences pathways related to cell growth and division .
Result of Action
Epiaschantin’s primary molecular effect is the inhibition of cancer cell proliferation . This results in a decrease in the growth and spread of cancer cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how Epiaschantin interacts with its targets and exerts its effects.
Analyse Biochimique
Biochemical Properties
Epiaschantin plays a crucial role in biochemical reactions, particularly in inhibiting the proliferation of cancer cells. It interacts with various enzymes, proteins, and other biomolecules. For instance, Epiaschantin has been shown to inhibit the activity of certain kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them . This inhibition can disrupt cell signaling pathways that are essential for cancer cell growth and survival.
Cellular Effects
Epiaschantin exerts significant effects on various types of cells and cellular processes. It has been observed to inhibit the production of tumor necrosis factor-alpha (TNF-alpha) in LPS-stimulated murine macrophage cell lines . This inhibition can reduce inflammation and potentially slow down the progression of certain inflammatory diseases. Additionally, Epiaschantin influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell function and survival .
Molecular Mechanism
The molecular mechanism of Epiaschantin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Epiaschantin targets the kinase domain of mammalian target of rapamycin (mTOR), suppressing epidermal growth factor-induced neoplastic cell transformation . This suppression can inhibit the growth and proliferation of cancer cells. Furthermore, Epiaschantin’s interaction with kinases and other enzymes can lead to changes in gene expression, contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Epiaschantin can change over time. Studies have shown that Epiaschantin remains stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Over time, Epiaschantin may degrade, leading to a reduction in its efficacy. Long-term studies have also indicated that Epiaschantin can have lasting effects on cellular function, including sustained inhibition of cell proliferation and changes in gene expression .
Dosage Effects in Animal Models
The effects of Epiaschantin vary with different dosages in animal models. At lower doses, Epiaschantin has been shown to inhibit cancer cell proliferation without causing significant toxicity . At higher doses, Epiaschantin can cause adverse effects, including toxicity and damage to healthy tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
Epiaschantin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . By inhibiting certain enzymes, Epiaschantin can disrupt the metabolic pathways that are essential for cancer cell survival and proliferation . This disruption can lead to a reduction in cancer cell growth and an increase in cell death.
Transport and Distribution
Within cells and tissues, Epiaschantin is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of Epiaschantin, influencing its efficacy and toxicity. For instance, Epiaschantin’s ability to bind to specific transporters can enhance its uptake by cancer cells, increasing its antiproliferative effects .
Subcellular Localization
Epiaschantin’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization can be directed by targeting signals or post-translational modifications that guide Epiaschantin to these compartments . Once localized, Epiaschantin can exert its effects on cellular processes, including gene expression and enzyme activity, contributing to its antiproliferative and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-[(4r)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1h,3h-furo[3,4-c]furan-1-yl]-1,3-benzodioxole can be synthesized from the natural product podophyllotoxin. The synthetic modification involves several steps, including oxidation and reduction reactions, to achieve the desired structure .
Industrial Production Methods: Industrial production of epiaschantin typically involves extraction from plant sources, followed by purification processes. The extraction is usually done using solvents like ethanol or methanol, and the purification involves techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 5-[(4r)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1h,3h-furo[3,4-c]furan-1-yl]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This reaction can convert epiaschantin into its oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in epiaschantin.
Substitution: Substitution reactions can introduce new functional groups into the epiaschantin molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of epiaschantin, which may have different biological activities .
Comparaison Avec Des Composés Similaires
5-[(4r)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1h,3h-furo[3,4-c]furan-1-yl]-1,3-benzodioxole is similar to other lignan compounds such as podophyllotoxin, aschantin, and magnolin. it is unique in its specific structural modifications, which confer distinct biological activities. For instance:
Podophyllotoxin: Known for its use in cancer treatment, but with different toxicity profiles.
Aschantin: Shares similar anticancer properties but differs in its molecular structure.
Magnolin: Another lignan with anti-inflammatory and anticancer activities, but with a different mechanism of action .
This compound stands out due to its potent antiproliferative activity and potential therapeutic applications, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
5-[(6R)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14?,15?,20?,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDWGDNAFRAXCN-HMRZPLOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961902 | |
| Record name | 5-[4-(3,4,5-Trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41689-50-3 | |
| Record name | 5-[4-(3,4,5-Trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



